5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
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Overview
Description
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles
Chemical Reactions Analysis
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: N-alkylation and thiolysis are common substitution reactions for this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as c-AMP phosphodiesterase and tyrosine kinase . The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to various biological effects.
Comparison with Similar Compounds
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
- 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The unique carbohydrazide group in this compound distinguishes it from its analogs and may confer specific properties useful in research and development.
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-2-6(14)13-7(11-4)5(3-10-13)8(15)12-9/h2-3,10H,9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXZJAAHNDLTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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